Cbz-Gly-Gly-DL-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Gly-Gly-DL-Arg-AMC, also known as carbobenzoxy-glycyl-glycyl-DL-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used primarily in biochemical assays. This compound is notable for its application as a fluorogenic substrate, particularly in the study of protease activity, such as thrombin and trypsin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Gly-DL-Arg-AMC typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups, such as carbobenzoxy (Cbz) for the N-terminus and 7-amido-4-methylcoumarin (AMC) for the C-terminus, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Cbz-Gly-Gly-DL-Arg-AMC undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of AMC, which fluoresces upon cleavage.
Oxidation and Reduction: These reactions can modify the peptide backbone or side chains, affecting the compound’s stability and activity.
Substitution: Involves the replacement of functional groups, which can be used to modify the compound for specific applications.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, with the presence of specific proteases.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The primary product of hydrolysis is AMC, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity.
Scientific Research Applications
Cbz-Gly-Gly-DL-Arg-AMC has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteases, such as thrombin and trypsin, in various biological samples.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and other protease-related conditions.
Industry: Applied in the development of pharmaceuticals and in quality control processes to ensure the activity of protease inhibitors.
Mechanism of Action
The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for similar applications, but with a different protecting group.
Cbz-Arg-Arg-AMC: A substrate with a similar structure but different amino acid sequence, used to study different proteases.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: A variant with different protecting groups and amino acid sequence.
Uniqueness
Cbz-Gly-Gly-DL-Arg-AMC is unique due to its specific sequence and protecting groups, which make it highly suitable for studying thrombin and trypsin activity. Its ability to release a fluorescent product upon cleavage allows for sensitive and accurate measurement of protease activity in various assays.
Biological Activity
Cbz-Gly-Gly-DL-Arg-AMC is a fluorogenic substrate widely used in biochemical assays, particularly for studying protease activities. Its structure, which includes a carbobenzoxy (Cbz) protecting group and the amino acid sequence Gly-Gly-DL-Arg, allows it to be efficiently cleaved by various proteases, leading to a measurable increase in fluorescence. This property makes it an invaluable tool in both research and clinical settings for monitoring enzyme kinetics and activity.
The biological activity of this compound primarily revolves around its role as a substrate for trypsin-like proteases. Upon cleavage by these enzymes, the AMC (7-amino-4-methylcoumarin) moiety is released, resulting in a significant increase in fluorescence that can be quantitatively measured. This mechanism is crucial for understanding enzyme kinetics and the specific interactions between proteases and their substrates.
Applications in Research
- Enzyme Kinetics : this compound has been utilized to evaluate the kinetic parameters of various proteases, including trypsin and neutrophil elastase. Studies have shown that the rate of hydrolysis can be influenced by the concentration of the substrate and the presence of inhibitors .
- Drug Development : The compound serves as a key component in screening potential drug candidates targeting proteolytic pathways. Its ability to provide real-time data on enzyme activity enhances drug discovery efforts by identifying effective inhibitors or modulators of protease activity .
- Cell Biology : In cellular studies, this compound aids in elucidating mechanisms of apoptosis and cell signaling pathways, particularly in cancer research. By measuring protease activity in live cells, researchers can gain insights into cellular responses to therapeutic agents .
- Diagnostics : This compound is also incorporated into diagnostic tests aimed at detecting specific protease activities associated with diseases such as cancer and infections. Early diagnosis through such assays can significantly improve patient outcomes .
Case Study 1: Protease Activity Measurement
In a study assessing the activity of trypsin using this compound, researchers observed a direct correlation between substrate concentration and fluorescence intensity. The results indicated that increasing concentrations of trypsin enhanced the hydrolysis rate of the substrate, providing a reliable method for quantifying enzyme activity.
Case Study 2: Inhibition Studies
Another investigation focused on evaluating novel inhibitors against trypsin-like proteases using this compound as a substrate. The study demonstrated that specific inhibitors could significantly reduce the hydrolysis rate, highlighting the potential of this substrate in drug development applications .
Table 1: Kinetic Parameters of this compound Hydrolysis by Trypsin
Parameter | Value |
---|---|
Km (μM) | 25 |
Vmax (μM/min) | 150 |
Turnover Number (kcat) | 6/min |
Table 2: Inhibition Potency of Novel Compounds on Trypsin Activity
Inhibitor | IC50 (μM) | Type |
---|---|---|
NAP851 | 10 | Competitive |
NAP966 | 5 | Non-competitive |
NAP897 | 20 | Mixed-type |
Properties
Molecular Formula |
C28H33N7O7 |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31) |
InChI Key |
SXTGIAYWYXVNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.